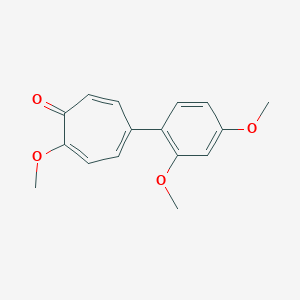
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one is an organic compound characterized by its unique structure, which includes a cycloheptatrienone ring substituted with methoxy and dimethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one typically involves the use of cycloheptatrienone as a starting materialThe methoxy group is introduced via methylation reactions, often employing methyl iodide or dimethyl sulfate as methylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation and methylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, using catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxyphenyl derivatives: Compounds with similar phenyl substitution patterns.
Cycloheptatrienone derivatives: Compounds with similar cycloheptatrienone core structures.
Uniqueness
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one is unique due to its specific combination of a cycloheptatrienone ring with methoxy and dimethoxyphenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
134952-82-2 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
5-(2,4-dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H16O4/c1-18-12-6-7-13(16(10-12)20-3)11-4-8-14(17)15(19-2)9-5-11/h4-10H,1-3H3 |
Clave InChI |
HWDRQSMBYHFFCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC=C(C(=O)C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


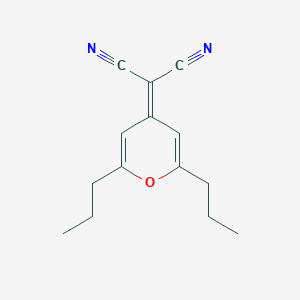
silane](/img/structure/B14265414.png)
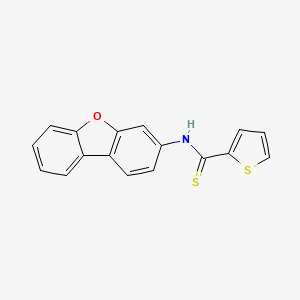
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
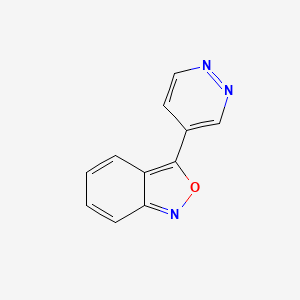
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
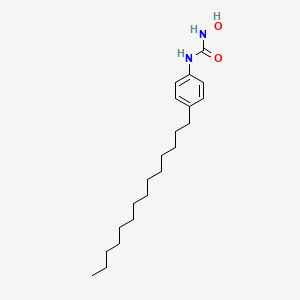
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
